N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
Properties
CAS No. |
866345-92-8 |
|---|---|
Molecular Formula |
C26H26N4O6S |
Molecular Weight |
522.58 |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H26N4O6S/c1-16-4-6-17(7-5-16)13-27-22(31)14-30-25(33)24-20(10-11-37-24)29(26(30)34)15-23(32)28-19-9-8-18(35-2)12-21(19)36-3/h4-12H,13-15H2,1-3H3,(H,27,31)(H,28,32) |
InChI Key |
DGLCNKPXZHXZDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H26N4O5S
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression. For instance, studies on related thieno[3,2-d]pyrimidine derivatives suggest they may act as inhibitors of farnesyltransferase, a key enzyme in cancer cell signaling pathways .
- Induction of Apoptosis : Apoptotic pathways are often activated by compounds targeting critical signaling proteins. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Antitumor Activity
The antitumor properties of this compound have been evaluated in various cancer cell lines. A comparative study with known antitumor agents revealed the following:
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| MCF7 | 8.26 | 100.39 |
| DU145 | 7.89 | 99.93 |
These results indicate that the compound exhibits potent antitumor activity across multiple cancer types, outperforming some established treatments like Sunitinib in specific assays .
Other Biological Effects
In addition to its antitumor activity, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammatory responses in vitro.
- Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from oxidative stress.
Case Studies and Research Findings
- Case Study on HepG2 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in HepG2 cells through mitochondrial pathways. The expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were altered significantly post-treatment, indicating a shift towards apoptosis .
- Structural Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the structure of this compound to enhance its potency and selectivity against target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Compound A : 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide
- Molecular Formula : C24H20Cl2N4O4S
- Molecular Weight : 531.408 g/mol
- Substituents: 2,5-Dichlorophenyl group at the aminoacetamide side chain. Phenylethyl group at the terminal acetamide.
- Key Differences : The dichlorophenyl substitution enhances electrophilicity and may improve antibacterial activity compared to the target compound’s 4-methylphenyl group .
Compound B : N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Molecular Formula : C21H16ClN3O2S
- Molecular Weight : 409.888 g/mol
- Substituents: Chloro-methylphenyl group at the acetamide nitrogen. Phenyl group at position 7 of the thienopyrimidine core.
- Key Differences : The absence of a dimethoxyphenyl group and the 7-phenyl substitution may reduce solubility but enhance target specificity for kinase inhibition .
Thieno[2,3-d]pyrimidine Derivatives
Compound C : N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Molecular Formula: Not explicitly provided, but inferred as C24H28N4O5S2.
- Substituents :
- Ethyl and dimethyl groups on the pyrimidine ring.
- Sulfanyl linker instead of an oxoethyl chain.
Pyrimidine-Based Acetamides with Heterocyclic Moieties
Compound D : 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Molecular Formula: Not explicitly provided, but includes a trifluoromethyl-benzothiazole group.
- Substituents :
- 2,4-Dimethoxyphenyl group (shared with the target compound).
- Benzothiazole moiety for enhanced lipophilicity.
- Key Differences: The benzothiazole group improves CK1 inhibitory activity, suggesting that the target compound’s thienopyrimidine core could be optimized for kinase selectivity .
Structural and Functional Analysis
Research Findings and Trends
- Substituent Effects :
- Core Modifications: Thieno[3,2-d]pyrimidine-2,4-dione cores (as in the target compound) show broader activity than thieno[2,3-d] analogs due to improved hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
